molecular formula C12H14BrNO3 B1474748 1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid CAS No. 1938014-60-8

1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1474748
CAS No.: 1938014-60-8
M. Wt: 300.15 g/mol
InChI Key: RFTFFGNVFPJQIW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid is a synthetic heterocyclic building block of significant interest in medicinal chemistry for the development of novel bioactive compounds. Its core structure incorporates a pyrrolidine ring, a privileged scaffold in drug discovery known for its versatility and presence in numerous therapeutic agents. The compound's specific value stems from the synergistic combination of its pyrrolidine-3-carboxylic acid moiety and the 5-bromo-2-hydroxybenzyl substituent. The carboxylic acid group provides a handle for further derivatization into amides, esters, and hydrazides, which are key precursors for synthesizing various nitrogen-containing heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles . The bromo and hydroxy groups on the benzene ring allow for additional chemical modifications and can influence the molecule's electronic properties and potential for biological interactions. While direct studies on this exact molecule are not publicly available, research on highly analogous 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives provides strong evidence for its potential research applications. These closely related compounds have demonstrated promising biological activities, particularly as scaffolds for developing new antimicrobials and antioxidants. For instance, derivatives bearing this core structure have shown potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains . Some hydrazone derivatives incorporating a 5-nitrothienyl fragment have also exhibited impressive efficacy in disrupting bacterial biofilms and acting against drug-resistant fungal pathogens like Candida auris . Furthermore, the 5-oxopyrrolidine-3-carboxylic acid core has been successfully utilized to create compounds with antioxidant activity measured to be 1.5 times higher than that of ascorbic acid in DPPH radical scavenging assays . This makes this compound a promising intermediate for researchers working in the fields of anti-infective agent discovery, oxidative stress biology, and general heterocyclic chemistry.

Properties

IUPAC Name

1-[(5-bromo-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTFFGNVFPJQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial and anticancer properties, supported by various studies and findings.

Chemical Structure

The compound features a pyrrolidine ring, a carboxylic acid group, and a brominated phenolic substituent, which contribute to its biological activity. The presence of the bromine atom and the hydroxyl group on the benzyl moiety enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of pyrrolidine-3-carboxylic acids against multidrug-resistant pathogens. The compound exhibits notable activity against Gram-positive bacteria and fungi, which are significant public health threats due to rising antimicrobial resistance.

Table 1: Antimicrobial Activity Against Pathogens

PathogenActivity ObservedReference
Staphylococcus aureusHigh
Acinetobacter baumanniiModerate
Klebsiella pneumoniaeHigh
Pseudomonas aeruginosaModerate
Candida aurisHigh
Aspergillus fumigatusModerate

The studies employed broth microdilution techniques to assess the minimum inhibitory concentrations (MICs) of the compounds against these pathogens, demonstrating structure-dependent activity.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound has shown promise particularly against lung adenocarcinoma (A549) cells.

The anticancer activity is believed to involve multiple mechanisms:

  • Induction of apoptosis via mitochondrial pathways.
  • Inhibition of cell proliferation by affecting cell cycle progression.
  • Modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Effect ObservedReference
A549 (Lung Cancer)20Induces apoptosis
HeLa (Cervical Cancer)25Cell cycle arrest
HCT-116 (Colorectal Cancer)15Cytotoxic effects

Case Studies

In a study assessing the cytotoxicity of various derivatives, compound 21, a derivative with specific substitutions, exhibited selective toxicity towards A549 cells while sparing non-cancerous human small airway epithelial cells (HSAEC-1 KT). This selectivity is crucial for developing safer anticancer agents.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid exhibits notable anticancer properties. The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by affecting cell cycle progression. In vitro studies have focused on various cancer cell lines, including A549 (human lung adenocarcinoma) and others, revealing significant cytotoxic effects.

Case Study: A549 Cell Line

In a study comparing the efficacy of different derivatives, this compound significantly reduced the viability of A549 cells by 67.4% at a concentration of 100 µM after 24 hours of treatment. This effect was comparable to traditional chemotherapeutics like cisplatin, suggesting its potential as a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The structure-activity relationship studies indicate that modifications to the pyrrolidine scaffold can enhance antimicrobial efficacy.

Case Study: Antimicrobial Screening

In vitro tests revealed that certain derivatives of this compound exhibited potent activity against Gram-positive pathogens. For instance, compounds with specific substituents demonstrated selective antimicrobial activity against resistant strains, making them suitable candidates for addressing the growing issue of antibiotic resistance .

The biological activity of the compound is commonly assessed using assays such as:

  • MTT Assay : To evaluate cell viability post-treatment.
  • DPPH Radical Scavenging Assay : To determine antioxidant properties.
  • Broth Microdilution Method : For antimicrobial susceptibility testing.

These assays help elucidate the mechanism of action and therapeutic potential of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromobenzyl-Substituted Pyrrolidine Derivatives

1-(3-Bromobenzyl)-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 927984-04-1)
  • Structural Differences :
    • Bromine position: 3-bromo vs. 5-bromo on the benzyl ring.
    • Functional groups: 5-oxo (ketone) on pyrrolidine vs. carboxylic acid in the target compound.
  • Implications :
    • The ketone group may reduce polarity compared to the carboxylic acid, affecting solubility and hydrogen-bonding capacity.
    • Substituted bromine position alters steric and electronic interactions with biological targets .
1-(3-Bromobenzyl)pyrrolidine (BD296022)
  • Structural Differences :
    • Lacks the carboxylic acid and hydroxyl groups.

Hydroxy-Substituted Pyrrolidine Derivatives

1-Acetyl-4-hydroxy-5-benzyl-pyrrolidine-3-carboxylic Acid (3a)
  • Structural Differences :
    • 4-hydroxy on pyrrolidine vs. 2-hydroxy on the benzyl ring in the target.
    • Acetyl protecting group on the pyrrolidine nitrogen.
  • Implications :
    • The acetyl group may enhance metabolic stability but requires deprotection (e.g., HCl hydrolysis) for activation .
    • Hydroxyl group position influences spatial orientation in binding pockets .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
  • Structural Differences :
    • Methyl substituent on nitrogen vs. benzyl in the target.
    • 5-oxo group instead of a hydroxylated benzyl ring.

Protected/Functionalized Pyrrolidine-3-carboxylic Acids

1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid (CAS 188527-21-1)
  • Structural Differences :
    • Benzyloxycarbonyl (Cbz) protecting group vs. free amine in the target.
  • Implications :
    • The Cbz group improves synthetic handling but necessitates removal for biological activity.
    • Increased molecular weight (249.27 g/mol) may affect permeability .
(3R,4R)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylic Acid (PBXA3202)
  • Structural Differences :
    • Trifluoromethyl and Boc groups vs. bromohydroxybenzyl in the target.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Functional Groups CAS Number Key Features
Target Compound 5-Bromo-2-hydroxybenzyl Pyrrolidine-3-carboxylic acid N/A Hydroxyl enhances solubility
1-(3-Bromobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid 3-Bromobenzyl 5-oxo, carboxylic acid 927984-04-1 Ketone reduces polarity
1-Acetyl-4-hydroxy-5-benzyl-pyrrolidine-3-carboxylic acid (3a) 4-Hydroxy, acetyl Acetyl, carboxylic acid N/A Requires deprotection for activity
1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid Benzyloxycarbonyl Cbz, carboxylic acid 188527-21-1 Synthetic intermediate

Preparation Methods

Synthesis of the Pyrrolidine-3-carboxylic Acid Core

A key precursor, (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is reduced to the corresponding alcohol intermediate:

Step Reaction Conditions Yield Notes
Reduction of (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid Dissolved in THF, cooled to 0°C, treated with 1.0 M BH3 in THF (1.16 equiv), stirred 4 h at ambient temperature Crude product obtained quantitatively Quenched with 1N HCl, extracted with EtOAc, washed, dried, solvent removed under vacuum to yield colorless oil

This step provides tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate as a key intermediate.

Bromination of the Aromatic Ring

Selective bromination at the 5-position of 2-hydroxybenzyl derivatives is achieved using N-bromosuccinimide (NBS) or related brominating agents under controlled conditions:

  • Bromination of 2-hydroxybenzyl compounds with NBS in an appropriate solvent (e.g., trifluoroacetic acid or dichloromethane) at low temperature (0°C to ambient).
  • Yields typically range from 70-80% depending on substrate and reaction time.
  • The hydroxyl group directs bromination selectively to the 5-position due to ortho/para directing effects.

Coupling of Brominated Aromatic Moiety with Pyrrolidine Core

The coupling between the brominated aromatic intermediate and the pyrrolidine core is commonly performed via:

  • Nucleophilic substitution or reductive amination strategies.
  • Use of protecting groups such as Boc on the pyrrolidine nitrogen to prevent side reactions.
  • Catalytic hydrogenation or Pd/C reduction may be used to reduce intermediates when necessary.
  • Coupling yields are generally high (>70%) when optimized.

Deprotection and Final Functional Group Adjustments

  • Boc protecting groups are removed using acidic conditions such as 4N HCl or trifluoroacetic acid in dichloromethane.
  • Ester hydrolysis is conducted with lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in aqueous or alcoholic media.
  • Final purification is achieved by crystallization or chromatography to afford the target compound.

Representative Reaction Scheme Summary

Step Intermediate/Product Reagents/Conditions Yield Comments
1 (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid to alcohol BH3·THF, 0°C to RT, 4 h; quench with 1N HCl Quantitative (crude) Formation of key alcohol intermediate
2 Bromination of 2-hydroxybenzyl derivative NBS, 0°C to RT, solvent: TfOH or DCM 70-80% Selective 5-position bromination
3 Coupling brominated aromatic with pyrrolidine core Pd/C reduction or nucleophilic substitution, Boc protection 70-90% Formation of benzylpyrrolidine linkage
4 Deprotection and hydrolysis 4N HCl or TFA/DCM; LiOH or NaOH hydrolysis 60-80% Removal of protecting groups and ester hydrolysis

Research Findings and Analysis

  • The synthetic route emphasizes stereochemical control, especially at the pyrrolidine 3-position, to ensure biological activity.
  • Use of NBS for selective bromination is well-established and provides high regioselectivity due to the directing effect of the hydroxyl group.
  • Protection strategies (Boc) are crucial to prevent undesired side reactions during coupling and reduction steps.
  • The overall synthesis typically involves multiple steps with cumulative yields in the range of 20-40%, depending on optimization.
  • Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yield and purity.
  • The synthetic accessibility score (~2.7) suggests moderate ease of synthesis, suitable for laboratory-scale preparation.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid?

A multi-step synthesis is typically employed:

  • Step 1 : Bromination of 2-hydroxybenzaldehyde to introduce the bromine substituent at the 5-position .
  • Step 2 : Formation of the benzyl-pyrrolidine linkage via reductive amination or alkylation, using pyrrolidine-3-carboxylic acid derivatives as intermediates .
  • Step 3 : Protection/deprotection of the carboxylic acid group (e.g., using tert-butyl esters) to prevent side reactions during coupling steps .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using 1H^1H-NMR to ensure the bromine and hydroxyl groups are correctly positioned .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
    • Mass Spectrometry (MS) : Confirm molecular weight (expected ~300–310 g/mol based on brominated analogs) .
    • NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for the brominated benzene), pyrrolidine protons (δ 2.5–3.5 ppm), and carboxylic acid protons (broad signal at δ 10–12 ppm) .

Q. What are the solubility characteristics of this compound in common solvents?

  • Polar Solvents : Soluble in DMSO and methanol (10–50 mM stock solutions typical).
  • Aqueous Buffers : Limited solubility at neutral pH; adjust to pH >8 (using sodium bicarbonate) to deprotonate the carboxylic acid .
  • Non-Polar Solvents : Insoluble in hexane or diethyl ether due to polar functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

  • DFT Calculations : Optimize the molecular geometry using Gaussian or similar software to evaluate the electron-withdrawing effect of the bromine atom on the aromatic ring. This predicts activation barriers for Suzuki or Buchwald-Hartwig couplings .
  • Molecular Dynamics (MD) : Simulate interactions with palladium catalysts to identify steric hindrance from the pyrrolidine ring .
  • Validation : Compare computational predictions with experimental yields (e.g., 60–80% for Suzuki coupling with aryl boronic acids) .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Use both cell-based (e.g., IC50_{50} in cancer cell lines) and enzymatic assays (e.g., kinase inhibition) to confirm target specificity .
  • Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .
  • Structural Analog Comparison : Test derivatives (e.g., 5-chloro or 5-fluoro analogs) to isolate the role of bromine in activity .

Q. How is the carboxylic acid moiety utilized in prodrug design?

  • Esterification : Convert to methyl or ethyl esters to enhance membrane permeability. Hydrolysis in vivo regenerates the active acid form .
  • Conjugation : Link to peptides or antibodies via amide bonds for targeted delivery. Validate stability using plasma incubation studies .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar brominated pyrrolidine derivatives

  • Potential Causes :
    • Polymorphism: Crystallization conditions (solvent, cooling rate) affect melting behavior .
    • Impurities: Residual solvents or byproducts lower observed melting points .
  • Resolution :
    • Repeat synthesis with rigorous purification (e.g., recrystallization from ethanol/water).
    • Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .

Structure-Activity Relationship (SAR) Studies

Q. How does the 5-bromo-2-hydroxybenzyl group influence binding to biological targets?

  • Key Interactions :
    • Bromine: Enhances hydrophobic interactions and halogen bonding with protein residues (e.g., kinase ATP pockets) .
    • Hydroxyl Group: Participates in hydrogen bonding with catalytic lysine or aspartate residues .
  • Experimental Design :
    • Synthesize analogs with Br replaced by Cl, I, or H.
    • Measure binding affinities via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Safety and Handling

Q. What precautions are necessary for handling brominated aromatic compounds?

  • Toxicity : Avoid inhalation; use fume hoods and PPE (gloves, lab coat).
  • Waste Disposal : Collect brominated waste separately for incineration to prevent environmental release .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid
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1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid

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